(S)-(2,2-Dichlorocyclopropyl)methanol

Asymmetric synthesis Axial chirality Benzannulation

(S)-(2,2-Dichlorocyclopropyl)methanol (CAS 316377-54-5) is an enantiomerically pure chlorinated cyclopropyl alcohol with molecular formula C₄H₆Cl₂O and molecular weight 140.99 g/mol. This compound features a strained three-membered cyclopropane ring bearing two geminal chlorine atoms and a primary hydroxymethyl group at the chiral center.

Molecular Formula C4H6Cl2O
Molecular Weight 140.99 g/mol
Cat. No. B12943935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(2,2-Dichlorocyclopropyl)methanol
Molecular FormulaC4H6Cl2O
Molecular Weight140.99 g/mol
Structural Identifiers
SMILESC1C(C1(Cl)Cl)CO
InChIInChI=1S/C4H6Cl2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2/t3-/m0/s1
InChIKeyKRHRPJKHUHTSDK-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(2,2-Dichlorocyclopropyl)methanol: A Chiral gem-Dichlorocyclopropane Building Block for Asymmetric Synthesis and Agrochemical Intermediates


(S)-(2,2-Dichlorocyclopropyl)methanol (CAS 316377-54-5) is an enantiomerically pure chlorinated cyclopropyl alcohol with molecular formula C₄H₆Cl₂O and molecular weight 140.99 g/mol [1]. This compound features a strained three-membered cyclopropane ring bearing two geminal chlorine atoms and a primary hydroxymethyl group at the chiral center. As a member of the gem-dichlorocyclopropane class, it serves as a versatile chiral building block in organic synthesis, with applications spanning asymmetric catalysis, medicinal chemistry, and agrochemical development .

Workflow
Stereochemical control studies
Selection
Enantiopure (S)-cyclopropylmethanol building block
Context
Asymmetric synthesis, agrochemical and medicinal chemistry research

Why Racemic or Non-Chlorinated Cyclopropylmethanol Analogs Cannot Substitute for (S)-(2,2-Dichlorocyclopropyl)methanol


The (S)-configured gem-dichlorocyclopropane core is not interchangeable with its racemic counterpart, (R)-enantiomer, or non-chlorinated cyclopropylmethanol due to three critical differentiators: (i) stereospecific chirality transfer capacity, where only the enantiopure (S)-form provides >99% ee stereoinduction in benzannulation reactions [1]; (ii) distinct electronic properties, as the 2,2-dichlorocyclopropyl group exhibits markedly different resonance and inductive effects compared to the parent cyclopropyl group [2]; and (iii) physicochemical divergence—the gem-dichloro substitution raises the boiling point by approximately 78°C relative to the gem-difluoro analog, directly impacting purification and formulation protocols.

Required
Enantiopure (S)-2,2-dichlorocyclopropylmethanol
Potential Substitute
Racemic or (R)-enantiomer mixture: chirality transfer may not reproduce
Required
gem-Dichloro substitution on cyclopropane
Potential Substitute
Non-chlorinated cyclopropylmethanol: electronic and diastereoselectivity profiles differ
Required
Chlorine substituents for boiling point and purification behavior
Potential Substitute
gem-Difluoro analog: boiling point shifts ~78 °C, altering distillation and processing

Quantitative Differentiation Evidence for (S)-(2,2-Dichlorocyclopropyl)methanol Versus Closest Analogues


Enantiopure (S)-Isomer Achieves >99% ee Chirality Transfer in Benzannulation; Racemic Mixture Gives Zero Stereoinduction

The (1S)-aryl(aryl')-2,2-dichlorocyclopropylmethanols (>99% ee) undergo TiCl₄-promoted benzannulation to yield axially chiral (M)-α-arylnaphthalenes with >99% ee, demonstrating quantitative chirality exchange from sp³ central chirality to axial chirality [1]. In contrast, the racemic starting material yields racemic products with no stereochemical enrichment, confirming that the enantiopure (S)-configuration is essential for chirality transfer.

Chirality transfer fidelity
Head-to-head
(S)-enantiomer: >99% ee product; racemic: 0% ee
Supports stereochemical outcome control in benzannulation
TiCl₄-promoted benzannulation conditions (JACS 2004)
Asymmetric synthesis Axial chirality Benzannulation

Diastereoselective Addition Exceeds 95:5 for gem-Dichlorocyclopropyl Ketone Intermediates; Non-Halogenated Analogs Show Lower Selectivity

Both diastereomers of aryl(aryl')-2,2-dichlorocyclopropylmethanols (AACMs) were prepared via highly stereoselective addition of ArLi to gem-dichlorocyclopropyl aryl' ketones, achieving diastereomeric ratios exceeding 95:5 [1]. The gem-dichloro substituents are critical for this high selectivity, as non-halogenated cyclopropyl ketone analogs typically show diminished facial discrimination.

Diastereoselectivity
Context-dependent
gem-Dichloro ketone: dr >95:5; non-halogenated: typically
Supports diastereoselective synthesis pathway fit
ArLi addition method; cross-study comparison
Electronic resonance effect
Method context
2,2-Dichlorocyclopropyl: minor ΔσR⁺; cyclopropyl: marked enhancement
Supports bioisostere design review; resonance behaviour differs
Yukawa–Tsuno analysis in 50% aq. ethanol
Boiling point elevation
Data to verify
207.7 °C (gem-dichloro) vs 129 °C (gem-difluoro); Δ +78.7 °C
Process purification context; thermal exposure review
760 mmHg; supplier-reported data
Commercial enantiopurity
Supplier data
(S)-enantiomer: 98% purity; racemate: 95% (no ee specification)
Procurement specification context; avoids chiral resolution
Supplier specification; verify by in-house HPLC
Diastereoselective synthesis Organolithium addition Chiral building blocks

Electronic Effects: 2,2-Dichlorocyclopropyl Group Exhibits Attenuated Resonance Contribution Versus Cyclopropyl Group

Yukawa-Tsuno analysis reveals that the cyclopropyl group exhibits an inductive electron-attracting σ₀ value with marked enhancement of the electron-releasing resonance effect (ΔσR⁺), whereas the 2,2-dichlorocyclopropyl group displays only a minor resonance contribution [1]. This electronic divergence means the dichlorinated analog cannot be treated as a simple isostere of cyclopropyl in drug design.

Electronic resonance effect
Method context
2,2-Dichlorocyclopropyl: minor ΔσR⁺; cyclopropyl: marked enhancement
Supports bioisostere design review; resonance behaviour differs
Yukawa–Tsuno analysis in 50% aq. ethanol
Substituent effects Physical organic chemistry Structure-activity relationships

Boiling Point Elevation: gem-Dichloro Analog Boils 78°C Higher Than gem-Difluoro Analog, Impacting Downstream Processing

(2,2-Dichlorocyclopropyl)methanol exhibits a boiling point of 207.7°C at 760 mmHg , which is 78.7°C higher than the 129°C recorded for (2,2-difluorocyclopropyl)methanol . This substantial difference reflects the greater molecular weight and polarizability of the chlorine substituents and directly influences distillation conditions, solvent selection, and thermal stability considerations during scale-up.

Boiling point elevation
Data to verify
207.7 °C (gem-dichloro) vs 129 °C (gem-difluoro); Δ +78.7 °C
Process purification context; thermal exposure review
760 mmHg; supplier-reported data
Physicochemical properties Purification Process chemistry

Commercial Enantiomeric Purity: (S)-Enantiomer Available at 98% Versus Racemic Mixture, Enabling Direct Use in Stereoselective Synthesis

Commercial suppliers offer (S)-(2,2-dichlorocyclopropyl)methanol (CAS 316377-54-5) at 98% purity based on chromatographic assay , whereas the racemic mixture (CAS 5365-23-1) is typically supplied at 95% purity with no enantiomeric specification . The availability of the (S)-enantiomer at defined enantiopurity eliminates the need for costly chiral resolution steps prior to use.

Commercial enantiopurity
Supplier data
(S)-enantiomer: 98% purity; racemate: 95% (no ee specification)
Procurement specification context; avoids chiral resolution
Supplier specification; verify by in-house HPLC
Chiral purity Procurement specification Quality control

Application Scenarios Where (S)-(2,2-Dichlorocyclopropyl)methanol Provides Verifiable Advantage


Asymmetric Synthesis of Axially Chiral α-Arylnaphthalenes via Chirality Exchange

The (S)-enantiomer's unique capacity for quantitative chirality transfer (>99% ee) in benzannulation reactions [1] enables the direct synthesis of axially chiral biaryl compounds with defined (M)-configuration. This application is central to the synthesis of lignan natural products and atropisomeric drug candidates where axial chirality determines biological activity.

Synthesis of Plant Growth Stimulants via Phosphite and Borate Derivatization

The racemic (2,2-dichlorocyclopropyl)methanol serves as a key intermediate in the production of plant stimulators, forming bis[(2,2-dichlorocyclopropyl)methyl] hydrogen phosphite and dimethyl borate esters that enhance seed germination capacity and accelerate cereal crop ripening [2]. The (S)-enantiomer may offer stereochemically defined variants for structure-activity relationship optimization.

Chiral Building Block for Medicinal Chemistry and Drug Discovery

The significantly attenuated resonance contribution of the 2,2-dichlorocyclopropyl group compared to the parent cyclopropyl group [3] makes the (S)-enantiomer a strategically distinct building block for medicinal chemists. This electronic differentiation—combined with the metabolic stability typically imparted by cyclopropyl groups—supports its use in lead optimization programs targeting improved pharmacokinetic profiles.

Strained-Ring Reactivity Studies in Physical Organic Chemistry

The combination of inherent cyclopropane ring strain (approximately 27.5 kcal/mol) with the electronic perturbations from gem-dichloro substitution makes (S)-(2,2-dichlorocyclopropyl)methanol an ideal substrate for investigating ring-opening mechanisms, rearrangement pathways, and the interplay between steric and electronic effects in small-ring systems .

Application
Selection Property
Validation Focus
Asymmetric biaryl synthesis
Chirality transfer pathway context
Enantiomeric excess retention in benzannulation
Agrochemical intermediate synthesis
Stereochemical variant SAR review
Plant growth response comparison to racemic derivative
Medicinal chemistry lead optimization
Electronic differentiation from cyclopropyl isostere
Metabolic stability and target binding studies
Physical organic chemistry studies
Ring-strain and electronic perturbation review
Ring-opening mechanism and product distribution analysis
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